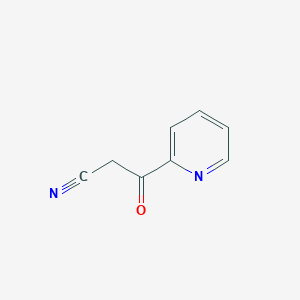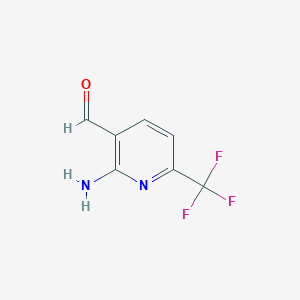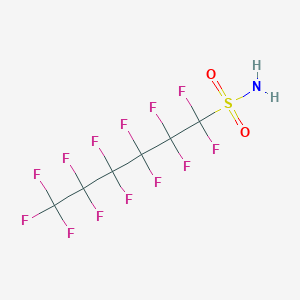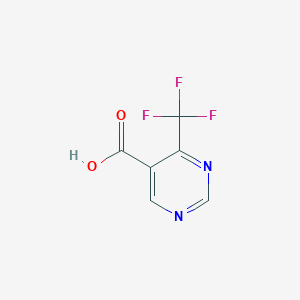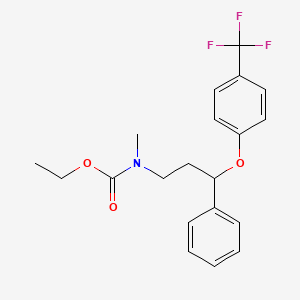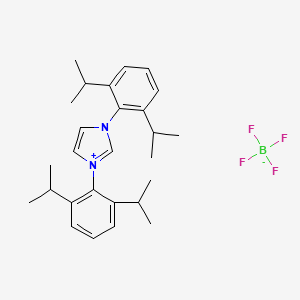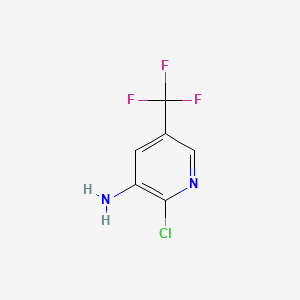
2-Chloro-5-(trifluoromethyl)pyridin-3-amine
Overview
Description
“2-Chloro-5-(trifluoromethyl)pyridin-3-amine” is a chloro (trifluoromethyl) pyridine . It is an aminopyridine .
Synthesis Analysis
The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles is described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
In the title compound, C (6)H (4)ClF (3)N (2), an intermediate in the synthesis of the fungicide fluazinam, the F atoms of the trifluoromethyl group are disordered over two sites in a 0.683 (14):0.317 (14) ratio . In the crystal structure, centrosymmetric dimers arise from pairs of N-H⋯N hydrogen bonds .Chemical Reactions Analysis
2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 196.56 g/mol . The IUPAC name is this compound . The InChI code is 1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 .Scientific Research Applications
Nucleophilic Displacement and Ammonolysis
- 2-Chloro-5-(trifluoromethyl)pyridin-3-amine demonstrates significant reactivity in nucleophilic displacement reactions, particularly when compared with 2-chloropyridine. Its unique properties are attributed to the activating effect of trifluoromethyl groups. Studies have also explored its behavior in ammonolysis reactions, highlighting its stability and reactivity in these processes (Dunn, 1999).
Synthesis of Pesticides
- This compound is an important intermediate in the synthesis of various pesticides. The chemical's structural attributes make it a key component in developing novel pesticide formulations, enhancing their efficacy and stability (Lu Xin-xin, 2006).
Deprotonative Functionalization
- Research has demonstrated the potential of this compound in the deprotonative functionalization of pyridine derivatives. This process is crucial in the synthesis of various organic compounds, including pharmaceuticals, due to its efficiency and the unique chemical properties of the resulting compounds (Shigeno et al., 2019).
Anticancer Agent Synthesis
- Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a similar compound, have shown promise as potential anticancer agents. Their synthesis and subsequent evaluation against various cancer cell lines underscore the compound's relevance in medicinal chemistry (Chavva et al., 2013).
Synthesis of Furo[3,2-c]pyridine Derivatives
- The compound is used in the synthesis of furo[3,2-c]pyridine derivatives, which are important in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals (Bradiaková et al., 2009).
Pharmaceutical and Agrochemical Intermediates
- It serves as a critical intermediate in the manufacture of pharmaceuticals and agrochemicals, particularly herbicides. Its role in these industries is pivotal due to its unique chemical properties and reactivity (Li Zheng-xiong, 2004).
Fungicide Structure
- The compound is integral to the structure of certain fungicides, such as fluazinam. Its presence in these formulations contributes to the efficacy and stability of the fungicide, showcasing its applicability in agricultural chemistry (Jeon et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of molecules that inhibit ns5b, a non-structural protein encoded by hepatitis c virus .
Mode of Action
It’s known that the compound can act as a reactant in the synthesis of novel molecules .
Biochemical Pathways
It’s known that similar compounds can affect the replication of hepatitis c virus by inhibiting the ns5b protein .
Pharmacokinetics
The compound is slightly soluble in water, which may influence its bioavailability .
Result of Action
It’s known that the compound can be used in the synthesis of molecules with potential antiviral activity .
Safety and Hazards
This compound may cause skin irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(trifluoromethyl)pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. The degradation products of this compound can have different biochemical properties and may influence cellular function in distinct ways . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. In some cases, high doses of this compound can result in toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response in the animal model .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, which in turn can affect cellular function and overall metabolic activity . Additionally, this compound can interact with cofactors, such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For example, this compound can be transported into cells via organic anion transporters, which are responsible for the uptake of various xenobiotics . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biochemical effects. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. For instance, this compound can be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the mitochondria can affect cellular metabolism and energy production .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKYPVMMHBOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512961 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72587-18-9 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
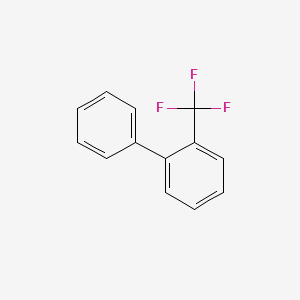

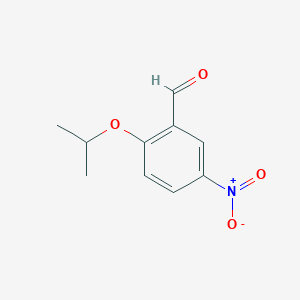
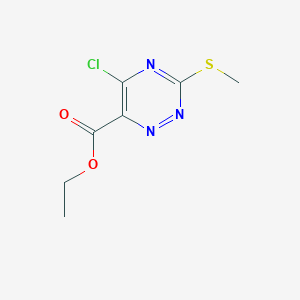
![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)
